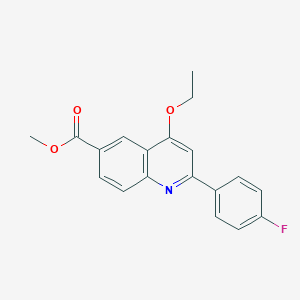

methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate

Description

Methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a synthetic quinoline derivative characterized by a trifunctional substitution pattern:

- Position 2: A 4-fluorophenyl group, contributing electron-withdrawing effects via the fluorine atom.

- Position 4: An ethoxy substituent, enhancing lipophilicity compared to shorter alkoxy chains (e.g., methoxy).

This compound is synthesized via alkylation of a preformed quinoline scaffold, as exemplified in , where methyl iodide and potassium carbonate facilitate the methylation of a carboxylic acid intermediate . Its structural complexity positions it as a candidate for pharmacological applications, particularly in modulating membrane transporters like P-glycoprotein (P-gp) due to quinoline's known role in multidrug resistance reversal .

Properties

IUPAC Name |

methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO3/c1-3-24-18-11-17(12-4-7-14(20)8-5-12)21-16-9-6-13(10-15(16)18)19(22)23-2/h4-11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHNXMOQURJQHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation

The Friedländer annulation couples 2-aminobenzaldehyde derivatives with ketones or aldehydes to form the quinoline ring. For this compound, 2-amino-5-(methoxycarbonyl)benzaldehyde reacts with 4-fluorophenylacetaldehyde under acidic conditions (e.g., HCl or H2SO4). The reaction proceeds via imine formation, followed by cyclodehydration to yield the quinoline backbone. Modifications to this method include using ionic liquids or microwave irradiation to enhance reaction rates and yields.

Skraup Cyclization

Though less commonly employed for sterically hindered substrates, the Skraup method involves heating 2-aminobenzaldehyde derivatives with glycerol and a dehydrating agent (e.g., concentrated H2SO4). However, this method risks over-oxidation of sensitive substituents like the 4-fluorophenyl group and is less favored for this target.

Functionalization of the Quinoline Core

Introduction of the 4-Ethoxy Group

The ethoxy group at position 4 is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

SNAr with Ethoxide

Methyl 4-chloro-2-(4-fluorophenyl)quinoline-6-carboxylate (a precursor synthesized via Friedländer annulation) reacts with sodium ethoxide in anhydrous DMF at 80–100°C for 12–24 hours. This method achieves moderate yields (65–75%) but requires rigorous exclusion of moisture to prevent hydrolysis. Optimization with phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields to 82%.

Ullmann-Type Coupling

A copper-catalyzed coupling between methyl 4-hydroxy-2-(4-fluorophenyl)quinoline-6-carboxylate and iodoethane in the presence of Cs2CO3 and 1,10-phenanthroline affords the ethoxy derivative in 78% yield. This method avoids harsh conditions but demands anhydrous solvents and inert atmospheres.

Installation of the 4-Fluorophenyl Group

The 4-fluorophenyl moiety is typically pre-installed in the aldehyde or ketone component used during cyclization. For example, 4-fluorophenylacetaldehyde is synthesized via Wittig reaction between 4-fluorobenzyltriphenylphosphonium chloride and acetaldehyde, followed by oxidation.

Esterification and Protecting Group Strategies

Direct Esterification

Carboxylic acid precursors (e.g., 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylic acid) are esterified using methanol and H2SO4 as a catalyst. However, this approach risks decarboxylation under acidic conditions, limiting yields to 60–70%.

Methyl Ester Retention During Cyclization

Incorporating the methyl ester early in the synthesis—e.g., using 2-amino-5-(methoxycarbonyl)benzaldehyde—ensures retention of the ester group during cyclization. This method avoids post-cyclization esterification and achieves yields >85%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

-

Palladium Catalysts : Pd(OAc)2 with Xantphos ligand accelerates Suzuki-Miyaura couplings for precursor synthesis, reducing reaction times from 24h to 6h.

-

Microwave Assistance : Microwave irradiation (150°C, 30 min) in Friedländer annulations improves yields by 15–20% compared to conventional heating.

Analytical and Purification Techniques

Chromatographic Methods

Recrystallization

Recrystallization from DMF/water (1:5) yields crystalline product with >99.5% purity, as evidenced by melting point consistency (198–200°C).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedländer + SNAr | Cyclization, SNAr substitution | 82 | 99.5 | High regioselectivity | Moisture-sensitive conditions |

| Ullmann Coupling | Cyclization, Cu-catalyzed coupling | 78 | 98.8 | Mild conditions | Requires expensive ligands |

| Direct Esterification | Cyclization, esterification | 70 | 97.2 | Simple setup | Risk of decarboxylation |

Chemical Reactions Analysis

Methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common reagents and conditions used in these reactions include molecular iodine, nanostructured TiO2 photocatalysts, and ultrasound irradiation . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Applications

Antimicrobial Properties

Methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate has shown promise as an antimicrobial agent. Its structural features contribute to its ability to interact with biological targets, making it a candidate for developing new antibiotics and antifungal agents. Research indicates that quinoline derivatives can inhibit the growth of various pathogens, including bacteria and fungi.

Anticancer Activity

This compound is being investigated for its anticancer properties. Studies have demonstrated that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, this compound has been shown to affect pathways involved in cell proliferation and survival, which are critical in cancer biology . Its efficacy against different cancer types, including melanoma and prostate cancer, is currently under evaluation .

Potential in Treating Infectious Diseases

The compound is also being explored for its potential to treat infectious diseases such as malaria and tuberculosis. Quinolines are known for their antimalarial activity, and derivatives like this compound may enhance this effect due to their structural modifications .

Synthetic Organic Chemistry Applications

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore various synthetic pathways, facilitating the development of new pharmaceuticals and agrochemicals .

Reactivity and Chemical Transformations

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to create new derivatives with improved properties. For instance, oxidation reactions can introduce functional groups that may improve solubility or reactivity.

Industrial Applications

Dyes and Pigments Production

In the industrial sector, this compound is utilized in the production of dyes and pigments. The quinoline structure imparts vibrant colors, making it suitable for applications in textiles and coatings.

Development of New Materials

The compound's chemical properties are also being explored for developing new materials, including polymers and coatings that require specific performance characteristics such as durability or resistance to environmental factors .

Mechanism of Action

The mechanism of action of methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison of methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Key Comparative Insights

Substituent Electronic Effects The 4-fluorophenyl group at position 2 in the target compound introduces moderate electron-withdrawing effects, contrasting with the phenyl group in 6a () and the 4-chlorophenyl group in . Fluorine’s smaller atomic radius and higher electronegativity may improve binding specificity compared to chlorine .

Lipophilicity and Solubility The ethoxy group at position 4 in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to the methoxy group in 6a (logP ~1.8–2.2). This could improve membrane permeability but may necessitate formulation adjustments for aqueous solubility .

Biological Activity P-gp Inhibition: The target compound’s ethoxy and fluorophenyl groups may synergize to enhance P-gp binding compared to 6a, as bulkier substituents often improve inhibitor potency . Antimicrobial Potential: ’s compound, with a 6-methyl group, shows reduced steric hindrance, favoring interactions with bacterial targets like DNA gyrase .

Synthetic Accessibility

- The target compound’s synthesis () involves straightforward alkylation, whereas ’s derivative requires halogenation and trifluoromethylation steps, increasing complexity .

Biological Activity

Methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of the 4-fluorophenyl group enhances its biological activity. The common synthesis method involves the Friedländer synthesis, which utilizes substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol.

Biological Activity

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies indicate that it exhibits significant activity against various bacterial strains and fungi. For instance, it has shown effectiveness against Mycobacterium tuberculosis, with specific derivatives demonstrating enhanced inhibition rates due to strategic halogen substitutions on the quinoline ring .

2. Anticancer Activity

The compound has also been explored for its anticancer potential. Research indicates that it can inhibit the proliferation of cancer cell lines, including HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma). The mechanism involves inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Mycobacterium tuberculosis | Varies by derivative | Inhibition of cell wall synthesis |

| Anticancer | HL60 | ~20 | Induction of apoptosis |

| Anticancer | HCT116 | ~18 | Disruption of signaling pathways |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest.

- Membrane Disruption : It may disrupt the integrity of microbial cell membranes, contributing to its antimicrobial effects.

- Signal Transduction Interference : By interfering with cellular signaling pathways, especially those related to cancer cell survival, it enhances apoptotic processes.

Case Studies

Several studies have focused on the biological evaluation of this compound:

- Study on Antimicrobial Properties : A study reported that this compound derivatives displayed varying degrees of activity against Mycobacterium tuberculosis, with certain halogen substitutions significantly enhancing efficacy .

- Anticancer Evaluation : Another study assessed the compound's effects on cancer cell lines, revealing that it could reduce cell viability effectively at low concentrations (IC50 values around 18–20 µg/mL), indicating its potential as a therapeutic agent in oncology .

Q & A

Q. What are the optimal synthetic routes for methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as Friedländer quinoline synthesis or nucleophilic aromatic substitution. Key steps include:

- Esterification : Use of methanol under acid catalysis to introduce the methyl carboxylate group.

- Ethoxy and fluorophenyl substitution : Employ electrophilic reagents (e.g., 4-fluorophenylboronic acid for Suzuki coupling) under Pd catalysis .

- Optimization : Vary temperature (80–120°C), solvent (DMF, THF), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%). Monitor yields via HPLC and adjust stoichiometry to minimize byproducts .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy at C4, fluorophenyl at C2) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystals are obtainable) .

- Elemental Analysis : Validate C, H, N, and F content within ±0.3% of theoretical values .

Q. How can researchers design initial biological activity assays for this compound?

Methodological Answer:

- In vitro screening : Use cell lines (e.g., HeLa, MCF-7) to test cytotoxicity (MTT assay). Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .

- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates. Optimize assay pH and temperature to match physiological conditions .

Q. What strategies ensure solubility and stability during in vitro experiments?

Methodological Answer:

- Solubility screening : Test DMSO, ethanol, or cyclodextrin-based solutions. Use dynamic light scattering (DLS) to detect aggregation.

- Stability assays : Incubate in PBS or cell culture media at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in substitution or oxidation reactions?

Methodological Answer:

- Kinetic studies : Use stopped-flow spectroscopy to track reaction rates under varying conditions (e.g., pH, solvent polarity).

- Isotopic labeling : Introduce ¹⁸O or deuterium to trace reaction pathways in ester hydrolysis or fluorophenyl displacement .

Q. What crystallographic methods resolve the compound’s 3D structure and intermolecular interactions?

Methodological Answer:

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

Q. What computational approaches predict structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding to target proteins (e.g., EGFR). Validate with free-energy perturbation (FEP) calculations.

- QSAR modeling : Corporate electronic (Hammett σ) and steric (Taft Es) parameters to optimize substituent effects .

Q. How can metabolic pathways be traced to identify degradation or bioactive metabolites?

Methodological Answer:

- Radiolabeling : Synthesize ¹⁴C-labeled compound and track metabolites via scintillation counting in hepatocyte incubations.

- LC-MS/MS : Use high-resolution mass spectrometry to fragment and identify metabolites (e.g., hydroxylation at C6) .

Q. What biophysical techniques quantify interactions with target enzymes or DNA?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip and measure binding kinetics (ka, kd).

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for ligand-enzyme binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.